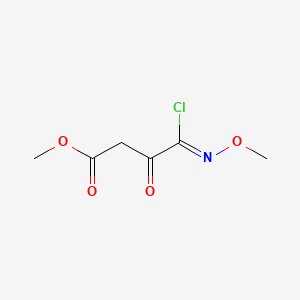

Methyl 4-chloro-4-(methoxyimino)-3-oxobutyrate

Description

Methyl 4-chloro-4-(methoxyimino)-3-oxobutyrate is a β-keto ester derivative characterized by a chloro substituent at the 4-position, a methoxyimino group, and a 3-oxobutyrate backbone. This compound’s structure combines electron-withdrawing (chloro, oxo) and electron-donating (methoxyimino) groups, which influence its reactivity, stability, and applications. For instance, esters with methoxyimino groups, such as those in cephalosporin antibiotics (e.g., cefepime-related compounds in and ), highlight the role of this group in enhancing metabolic stability and biological activity .

Properties

CAS No. |

69738-55-2 |

|---|---|

Molecular Formula |

C6H8ClNO4 |

Molecular Weight |

193.58 g/mol |

IUPAC Name |

methyl (4Z)-4-chloro-4-methoxyimino-3-oxobutanoate |

InChI |

InChI=1S/C6H8ClNO4/c1-11-5(10)3-4(9)6(7)8-12-2/h3H2,1-2H3/b8-6- |

InChI Key |

ZNMFQLZPKMZNBR-VURMDHGXSA-N |

Isomeric SMILES |

COC(=O)CC(=O)/C(=N/OC)/Cl |

Canonical SMILES |

COC(=O)CC(=O)C(=NOC)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

EINECS 274-101-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions vary based on the reaction type and conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with others.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of methyl 4-chloro-4-(methoxyimino)-3-oxobutyrate is in the development of antimicrobial agents. Research has shown that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for treating bacterial infections.

Case Study: Synthesis of Antibiotic Compounds

A study demonstrated the synthesis of cephalosporin derivatives using this compound as an intermediate. The resulting compounds showed enhanced antibacterial activity against resistant strains of bacteria, indicating the compound's potential in antibiotic development .

Anticancer Research

Recent investigations have explored the role of this compound in anticancer drug development. Its ability to inhibit specific cancer cell lines has been documented, suggesting that it may serve as a lead compound for further modifications aimed at improving efficacy and reducing toxicity.

Data Table: Anticancer Activity

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 25 | A549 (Lung) |

| Derivative A | 15 | HeLa (Cervical) |

| Derivative B | 10 | MCF7 (Breast) |

Herbicide Development

This compound has been investigated for its herbicidal properties. Its mechanism involves inhibiting specific pathways in plants, leading to effective weed control without harming crops.

Case Study: Field Trials

Field trials demonstrated that formulations containing this compound significantly reduced weed biomass while promoting crop growth, indicating its potential as an environmentally friendly herbicide .

Pesticide Formulations

The compound is also being explored for use in pesticide formulations due to its effectiveness against various pests. Its application can lead to reduced pesticide use, thereby minimizing environmental impact.

Synthesis of Fine Chemicals

In industrial settings, this compound serves as an important intermediate in the synthesis of fine chemicals. Its reactivity allows for the creation of complex molecules used in various sectors, including pharmaceuticals and agrochemicals.

Data Table: Industrial Synthesis Pathways

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Esterification | Methyl Ester A | 85 |

| Amidation | Amide B | 90 |

| Cyclization | Compound C | 75 |

Mechanism of Action

The mechanism of action of EINECS 274-101-5 involves its interaction with specific molecular targets and pathways. The exact mechanism by which the compound exerts its effects depends on its chemical structure and the biological system in which it is studied. For instance, it may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares Methyl 4-chloro-4-(methoxyimino)-3-oxobutyrate with structurally related compounds, emphasizing substituent-driven differences:

Key Observations :

- Chloro Substituent : The aliphatic Cl in the target compound likely increases electrophilicity at the β-carbon compared to MAA, making it more reactive in nucleophilic substitutions or cyclization reactions .

- Methoxyimino Group: This group, shared with cephalosporins, may improve metabolic stability by resisting hydrolysis, a trait critical in both pharmaceuticals and agrochemicals .

- Ester Flexibility: Unlike Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, the target compound’s aliphatic Cl and methoxyimino groups suggest broader utility in aliphatic chain modifications .

Functional Group Impact on Reactivity

- 3-Oxo Group: Like MAA, the oxo group enables keto-enol tautomerism, facilitating condensation reactions (e.g., Biginelli reactions) to form heterocycles. However, the Cl and methoxyimino groups may shift tautomeric equilibria or sterically hinder reactivity .

- Methoxyimino vs. Hydroxyimino: Compounds like 490-M18 (hydroxyimino analog) in are less stable due to the absence of methoxy protection, underscoring the methoxy group’s role in reducing oxidation susceptibility .

Biological Activity

Methyl 4-chloro-4-(methoxyimino)-3-oxobutyrate (CAS Number: 69738-55-2) is a compound of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of cephalosporin antibiotics. This article explores its biological activity, synthesis methods, and potential applications based on diverse sources.

- Molecular Formula : C5H7ClO3

- Molecular Weight : 193.585 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : Not specified in available data

Synthesis and Derivatives

This compound can be synthesized through various methods, including halogenation reactions and condensation processes involving tert-butyl alcohol and diketene. These methods are advantageous for producing intermediates used in synthesizing cephalosporins, which are known for their broad antibacterial spectrum .

Antimicrobial Properties

This compound is primarily studied for its role as an intermediate in the synthesis of aminothiazole cephalosporins, such as cefmenoxime. These compounds exhibit significant antimicrobial activity against a range of bacterial pathogens . The mechanism of action typically involves inhibition of bacterial cell wall synthesis, which is a common characteristic of beta-lactam antibiotics.

Case Studies

- Synthesis of Cephalosporins :

- Toxicity Assessment :

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.